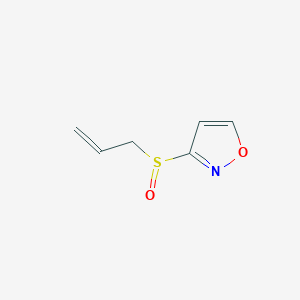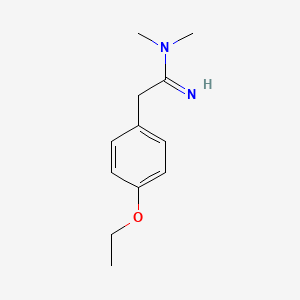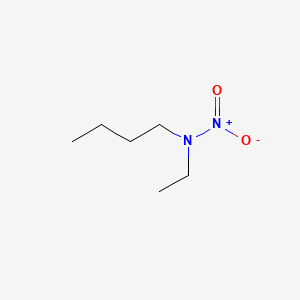
1-Butanamine, N-ethyl-N-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-ethyl-N-nitro- is an organic compound with the molecular formula C6H14N2O2 It is a derivative of butanamine, where the nitrogen atom is substituted with an ethyl group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-Butanamine, N-ethyl-N-nitro- can be achieved through several routes:
Nitration of N-ethylbutanamine: This involves the nitration of N-ethylbutanamine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Reductive Amination: Another method involves the reductive amination of butanal with ethylamine followed by nitration
Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-Butanamine, N-ethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the nitro group can be hydrolyzed to form corresponding amines or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, halides, alkoxides, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-ethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where nitro compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other nitrogen-containing compounds.
Wirkmechanismus
The mechanism of action of 1-Butanamine, N-ethyl-N-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The ethyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-Butanamine, N-ethyl-N-nitro- can be compared with other similar compounds such as:
N-ethylbutanamine: Lacks the nitro group and thus has different chemical reactivity and biological activity.
N-nitrobutanamine: Lacks the ethyl group, affecting its lipophilicity and membrane penetration ability.
N-ethyl-N-nitroethanamine: Has a shorter carbon chain, influencing its physical properties and reactivity.
The uniqueness of 1-Butanamine, N-ethyl-N-nitro- lies in the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52330-08-2 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N-butyl-N-ethylnitramide |
InChI |
InChI=1S/C6H14N2O2/c1-3-5-6-7(4-2)8(9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
FYKCSJRFLQVYMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



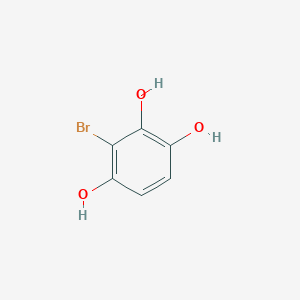
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

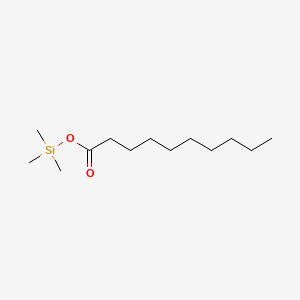


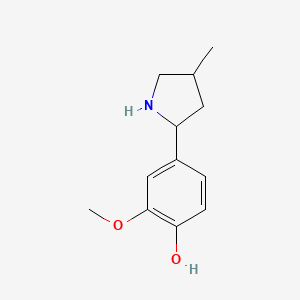

![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
